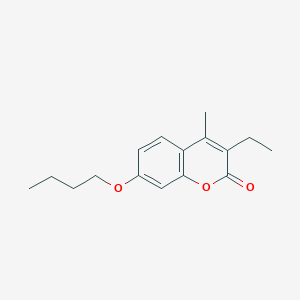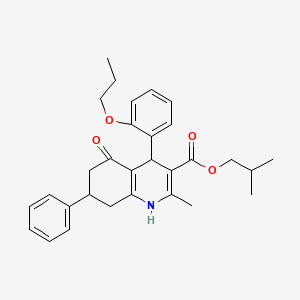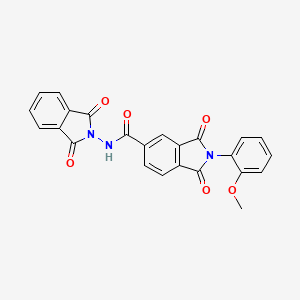![molecular formula C17H13FN2O B5213760 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone, also known as FPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of pyrazole derivatives and is widely used in various research studies.
Mecanismo De Acción
The mechanism of action of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is not fully understood. However, it has been found to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone also exhibits anti-oxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone also exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development studies. However, 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has some limitations as well. It is highly reactive and can undergo chemical transformations in the presence of certain solvents and reagents. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is also relatively unstable and can degrade over time, making it difficult to store for long periods.
Direcciones Futuras
There are several future directions for research on 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone. One area of interest is the development of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone-based drugs for the treatment of various diseases such as cancer and Alzheimer's. Another area of interest is the study of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone's mechanism of action and its interactions with other molecules in the body. Additionally, the development of new synthetic methods for 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone and its derivatives could lead to the discovery of novel compounds with even greater biological activity.
Métodos De Síntesis
The synthesis of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is a complex process that involves several steps. The most common method of synthesizing 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is through the reaction of 6-fluoro-3-biphenylboronic acid and 1H-pyrazole-3-carbaldehyde in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has a wide range of scientific research applications. It is primarily used as a research tool in the field of medicinal chemistry. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been used in the development of novel drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propiedades
IUPAC Name |
1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11(21)12-5-6-16(18)15(10-12)13-3-2-4-14(9-13)17-7-8-19-20-17/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKHLFESSBBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-2-naphthylacetamide](/img/structure/B5213693.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)
acetate](/img/structure/B5213725.png)

![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)

![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)

![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)